Lipid Catechol (CAS 2930813-52-6) is a highly specialized functional lipid engineered with an α-aminophosphonate headgroup, dual 14-carbon acyl chains, and a reactive catechol ring. It is specifically designed for the formulation of Lipid Prodrug Nanoassemblies (LPNAs) through dynamic covalent boronate chemistry [1]. Unlike standard structural or ionizable lipids used in conventional lipid nanoparticles (LNPs), Lipid Catechol enables the reversible, covalent tethering of boronic acid-containing therapeutics—such as bortezomib (BTZ) or phenylboronic acid-modified antibiotics. This unique architecture ensures high loading stability during systemic circulation while providing dual-responsive (pH and oxidative) drug release and charge-reversal capabilities at the target lesion site .
Substituting Lipid Catechol with standard ionizable lipids (e.g., DLin-MC3-DMA or ALC-0315) fundamentally compromises the drug encapsulation mechanism for boronic acid-containing payloads [1]. Conventional lipids rely on physical entrapment or electrostatic interactions, which frequently result in premature payload leakage and suboptimal delivery of small-molecule chemotherapeutics. Furthermore, generic lipids lack the α-aminophosphonate group, which is critical for pH-responsive charge reversal in acidic microenvironments like tumors or bacterial biofilms . Without the specific catechol moiety, the dynamic covalent boronate ester cannot form, stripping the formulation of its targeted, microenvironment-triggered release capabilities and rendering it ineffective for advanced LPNA applications.
Lipid Catechol provides a reactive catechol ring that spontaneously forms dynamic covalent boronate esters with boronic acid APIs during standard lipid self-assembly workflows [1]. This covalent tethering prevents the premature burst release commonly observed with physically encapsulated small molecules in standard LNPs.
| Evidence Dimension | Formulation Compatibility with Boronic Acid APIs |
| Target Compound Data | Forms stable dynamic covalent boronate esters, preventing premature burst release at pH 7.4. |
| Comparator Or Baseline | Standard ionizable lipids (e.g., DLin-MC3-DMA) rely solely on physical encapsulation, yielding high payload leakage for small molecules. |
| Quantified Difference | Enables direct covalent tethering of APIs, eliminating the need for complex post-insertion steps and dramatically improving loading stability. |
| Conditions | LPNA formulation via standard self-assembly workflows at physiological pH. |
Procurement of Lipid Catechol streamlines the manufacturing workflow for boronic acid-based nanomedicines by integrating drug conjugation directly into the lipid assembly process.
The α-aminophosphonate group of Lipid Catechol is uniquely engineered to undergo a charge reversal from negative/neutral to positive in acidic environments, facilitating enhanced electrostatic interaction with target cells [1].
| Evidence Dimension | Surface Charge Adaptation (Zeta Potential) |
| Target Compound Data | Drives a charge reversal from negative/neutral at pH 7.4 to positive in acidic microenvironments. |
| Comparator Or Baseline | Standard structural lipids maintain a static surface charge across physiological pH ranges. |
| Quantified Difference | Charge reversal significantly enhances electrostatic binding and cellular internalization at the lesion site compared to static-charge baselines. |
| Conditions | Acidic tumor or bacterial biofilm microenvironments (pH < 6.5). |
This property dictates material selection for targeted delivery to acidic lesions, ensuring higher localized bioavailability than static-charge lipids.
When conjugated to therapeutic agents like Bortezomib (BTZ) or phenylboronic acid-modified ciprofloxacin (CIP-PBA), Lipid Catechol LPNAs demonstrate superior in vivo efficacy compared to free drugs [1].
| Evidence Dimension | Therapeutic Efficacy (Tumor Growth / Biofilm Eradication) |
| Target Compound Data | Lipid Catechol-BTZ and Lipid Catechol-CIP-PBA LPNAs significantly reduce tumor growth and disrupt preformed S. aureus biofilms. |
| Comparator Or Baseline | Free Bortezomib (BTZ) and free Ciprofloxacin exhibit limited biofilm penetration and higher systemic off-target effects. |
| Quantified Difference | LPNA formulation provides superior pathogen eradication and increased survival in 4T1 murine mammary carcinoma models compared to free drug baselines. |
| Conditions | In vivo 4T1 murine mammary carcinoma model and peritoneal S. aureus infection model. |
Buyers developing next-generation antimicrobial or oncological nanomedicines must use this specific lipid to achieve the demonstrated in vivo efficacy profiles.
Lipid Catechol is the premier choice for encapsulating boronic acid-containing chemotherapeutics, such as Bortezomib (BTZ). Its dynamic covalent loading prevents premature drug release in the bloodstream, while the α-aminophosphonate group ensures charge reversal and triggered release within the acidic tumor microenvironment, maximizing the therapeutic index [1].
For researchers targeting multidrug-resistant bacterial biofilms, Lipid Catechol enables the creation of LPNAs with phenylboronic acid-modified antibiotics (e.g., CIP-PBA). The charge-reversal property allows the nanoparticles to deeply penetrate the negatively charged biofilm matrix, followed by microenvironment-triggered drug release to eradicate pathogens like S. aureus .
In advanced nanomedicine procurement, Lipid Catechol serves as a foundational building block for dual-responsive (pH and ROS) delivery systems. It is specifically selected over standard ionizable lipids when the formulation requires precise, on-demand payload liberation rather than passive diffusion [1].